molecular formula C20H20N2O3 B2425387 (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide CAS No. 478016-75-0

(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide

Cat. No. B2425387
M. Wt: 336.391
InChI Key: PAJWROTYNLWZDA-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound.


Future Directions

This involves predicting or suggesting future research directions or applications for the compound based on its properties and activities.


properties

IUPAC Name

(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-11-10-22-20(23)18(14-21)12-17-8-5-9-19(13-17)25-15-16-6-3-2-4-7-16/h2-9,12-13H,10-11,15H2,1H3,(H,22,23)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJWROTYNLWZDA-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide

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